4-(4-morpholinyl)-N-phenylbenzamide
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4-morpholin-4-yl-N-phenylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O2/c20-17(18-15-4-2-1-3-5-15)14-6-8-16(9-7-14)19-10-12-21-13-11-19/h1-9H,10-13H2,(H,18,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VMEUKHYSSHSWAF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=CC=C(C=C2)C(=O)NC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 4 4 Morpholinyl N Phenylbenzamide and Analogues
Established Synthetic Routes for Benzamide (B126) Scaffolds
The formation of the amide bond in a benzamide scaffold is a well-documented transformation in organic chemistry. The most common and established method involves the coupling of a benzoic acid derivative with an aniline (B41778) derivative. This can be achieved through several activation strategies for the carboxylic acid.
One of the most traditional methods is the conversion of the carboxylic acid to a more reactive acyl chloride, typically using reagents like thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂). The resulting acyl chloride readily reacts with an amine to form the amide bond. Another classical approach is the Schotten-Baumann reaction, which involves the acylation of an amine with an acyl chloride in the presence of a base. nih.gov
In modern organic synthesis, the direct amidation of carboxylic acids with amines is preferred due to its atom economy. This is facilitated by a wide array of coupling reagents that activate the carboxylic acid in situ. Common examples include carbodiimides such as N,N'-dicyclohexylcarbodiimide (DCC) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), often used in conjunction with additives like 1-hydroxybenzotriazole (B26582) (HOBt) or 4-dimethylaminopyridine (B28879) (DMAP) to improve efficiency and suppress side reactions. nih.gov The use of EDC with HOBt and DMAP has been shown to be effective for the coupling of electron-deficient anilines. nih.gov
Phosphonium-based reagents, such as (Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (B91526) (BOP) and its analogues (PyBOP, PyBrOP), are also powerful coupling agents, particularly for challenging couplings involving sterically hindered or electronically deactivated substrates. researchgate.net Similarly, uronium-based reagents like O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU) and O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU) are widely employed for their high reactivity and rapid reaction times. researchgate.net
The table below summarizes some of the common coupling reagents used in benzamide synthesis.
| Coupling Reagent Class | Examples | Additives | Typical Solvents |
| Carbodiimides | DCC, EDC | HOBt, DMAP | DCM, DMF, Acetonitrile (B52724) |
| Phosphonium Reagents | BOP, PyBOP | DIPEA, Et₃N | DMF, DCM |
| Uronium Reagents | HBTU, HATU | DIPEA, Et₃N | DMF, NMP |
| Other | T3P, CDI | Base | Ethyl acetate, THF |
Specific Synthesis of 4-(4-Morpholinyl)-N-phenylbenzamide and Structural Derivatives
While a specific, detailed experimental procedure for the synthesis of this compound is not extensively reported in readily available literature, its synthesis can be logically deduced from established methodologies. There are two primary retrosynthetic approaches:
Amide coupling of 4-morpholinobenzoic acid and aniline: In this route, 4-morpholinobenzoic acid is activated and then reacted with aniline. The starting 4-morpholinobenzoic acid can be prepared via a nucleophilic aromatic substitution reaction between 4-fluorobenzonitrile (B33359) and morpholine (B109124), followed by hydrolysis of the nitrile group.
Amide coupling of benzoic acid and 4-morpholinoaniline: This approach involves the reaction of benzoic acid (or its activated form) with 4-morpholinoaniline. The latter can be synthesized by the Buchwald-Hartwig amination of 4-bromoaniline (B143363) with morpholine or through the reduction of 4-nitro-1-morpholinobenzene.
A plausible synthetic route would involve the use of standard peptide coupling reagents. For instance, reacting 4-morpholinobenzoic acid with aniline in the presence of EDC and HOBt in a suitable solvent like DMF would be a standard and effective method.
The synthesis of structural analogues, such as N-(4-(4-alkylpiperazin-1-yl)phenyl)benzamides, has been reported through library synthesis approaches. nih.gov These methods often involve the parallel coupling of a variety of substituted benzoic acids with a common piperazine-containing aniline core, showcasing the robustness of modern coupling techniques for generating diverse compound libraries. nih.gov
A related precursor, 4-(4-aminophenyl)-3-morpholinone, is a key intermediate in the synthesis of other pharmaceutically active compounds. google.comgoogle.com Its synthesis has been described via the reaction of N-(2-hydroxyethyl)aniline with chloroacetyl chloride to form 4-phenylmorpholin-3-one, followed by nitration and subsequent reduction of the nitro group. google.com
Innovative Reaction Conditions and Catalytic Approaches in Benzamide Synthesis
In recent years, the development of more environmentally benign methods for amide bond formation has been a significant focus. This includes the use of greener solvents, catalytic systems, and solvent-free conditions.
One approach involves the use of boric acid as a catalyst for the direct amidation of carboxylic acids and amines, often under solvent-free conditions or in greener solvents like p-xylene. wikipedia.org This method is attractive due to the low toxicity and cost of the catalyst. Another strategy employs tetramethyl orthosilicate (B98303) (TMOS) as a dehydrating agent for the direct amidation of carboxylic acids with amines, which can lead to pure products without the need for chromatographic purification. organic-chemistry.org
The use of aqueous media for amide bond formation is also a significant advancement in green chemistry. Reagents like 4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride (DMT-MM) have been shown to be effective for amide coupling in water. luxembourg-bio.com More recent studies have surveyed a range of coupling reagents for their efficacy in aqueous systems, identifying combinations like DIC-HOPO as having a broad substrate scope. luxembourg-bio.com
The table below highlights some green approaches to benzamide synthesis.
| Green Approach | Catalyst/Reagent | Conditions | Advantages |
| Catalytic Amidation | Boric Acid | Solvent-free, heat | Low toxicity, cost-effective |
| Dehydrative Coupling | TMOS | Toluene, heat | Clean reaction, simple workup |
| Aqueous Synthesis | DMT-MM, DIC/HOPO | Water or aqueous co-solvents | Reduced use of hazardous organic solvents |
| Chemo-enzymatic | Nitrile hydratase/Cu-catalyst | Aqueous buffer | High selectivity, mild conditions |
A chemo-enzymatic approach has also been developed, integrating nitrile hydratase enzymes with copper-catalyzed Ullmann-type arylation for amide bond synthesis in aqueous buffer. nih.gov This method combines the high selectivity of biocatalysis with the bond-forming efficiency of chemocatalysis. nih.gov
While the synthesis of the parent this compound does not involve the creation of stereocenters, the synthesis of its more complex analogues often requires control over stereoselectivity and regioselectivity.
Stereoselective synthesis is crucial when chiral centers are present in either the carboxylic acid or the amine partner. The use of chiral auxiliaries or asymmetric catalysis can be employed to control the stereochemical outcome. For instance, peptide-catalyzed bromination has been used for the enantioselective synthesis of atropisomeric benzamides, which possess axial chirality. google.com
Regioselective synthesis becomes important when the aromatic rings of the benzamide scaffold bear multiple reactive sites. For example, in the functionalization of a tribrominated atropisomeric benzamide scaffold, sequential palladium-catalyzed cross-coupling and lithium-halogen exchange reactions were performed with high regioselectivity. Current time information in Bangalore, IN. This allows for the controlled introduction of various functional groups at specific positions. Cascade reactions, where a single catalyst mediates multiple selective bond-forming events, have also been used for the regioselective construction of complex heterocyclic systems derived from benzamides.
Structure Activity Relationship Sar Studies of 4 4 Morpholinyl N Phenylbenzamide Derivatives
Influence of Substituent Variations on In Vitro Bioactivity
SAR investigations of 4-(4-morpholinyl)-N-phenylbenzamide derivatives have revealed that modifications to different parts of the molecule significantly impact their in vitro biological activity. These studies typically explore substitutions on the N-phenyl ring, the benzamide (B126) portion, and the morpholine (B109124) group itself to optimize target affinity and cellular potency.
Research into novel kinase inhibitors has demonstrated the importance of the substitution pattern on the N-phenyl ring. For instance, in a series of Focal Adhesion Kinase (FAK) inhibitors, compounds were designed with a 4-(morpholinomethyl)phenyl moiety. nih.gov Variations in the substituents on the N-substituted benzamide portion led to significant differences in inhibitory activity. Specifically, compounds featuring hydroxyl groups generally exhibited higher potency against FAK compared to those with furoxan-containing derivatives. nih.gov One of the most potent compounds in this series, compound 8a , which incorporates a specific N-substituted benzamide, displayed an IC50 value of 0.047 µM against FAK. nih.gov
Similarly, in the development of inhibitors for Ste20-related proline-alanine-rich kinase (SPAK), SAR studies of N-(4-phenoxyphenyl)benzamide derivatives, which share a similar core structure, identified key modifications that enhance inhibitory potential. nih.gov The strategic placement of substituents on the phenyl rings was crucial for achieving high potency.
Furthermore, studies on other benzamide derivatives highlight common SAR themes. For example, in a series of benzamides substituted with pyridine-linked 1,2,4-oxadiazole, the nature and position of substituents on the aniline (B41778) ring were critical for larvicidal activity. nih.gov It was observed that less sterically hindered substitutions on the aniline part of the molecule tended to increase biological activity, likely by reducing obstacles to target binding. nih.gov For fungicidal activity, a 2-fluoro substitution on the benzene (B151609) ring proved to be superior to other substitutions. nih.gov
The data below summarizes the in vitro activity of selected this compound and related benzamide derivatives against their respective targets.
| Compound ID | Target | Modification | IC50 (µM) |
| 8a | FAK | N-substituted benzamide with hydroxyl group | 0.047 |
| 20l | SPAK | Optimized N-(4-phenoxyphenyl)benzamide | Potent inhibitor |
| 7a | Mosquito Larvae | 2-F substituent on aniline ring | 100% activity at 10 mg/L |
| 7h | Botrytis cinereal | 2-F substituent on aniline ring | 90.5% inhibition at 50 mg/L |
This table illustrates how specific substitutions on the benzamide scaffold influence biological activity, as demonstrated in various studies.
Conformational Dynamics and Ligand Efficiency in Molecular Recognition
The three-dimensional conformation of this compound derivatives is a critical determinant of their binding affinity and selectivity for biological targets. nih.govescholarship.org Molecular modeling and crystallographic studies have shown that active compounds often adopt a specific, consistent conformation that facilitates crucial interactions, such as hydrogen bonding, with the target protein. nih.gov
Computational methods like molecular dynamics simulations are employed to understand how conformational changes are induced by ligand binding. escholarship.org These studies provide an atomistic-level insight into the dynamic interplay between the ligand and the protein, which is essential for understanding molecular recognition. escholarship.org
Ligand Efficiency (LE) is a metric used to evaluate the binding efficiency of a compound in relation to its size (number of non-hydrogen atoms). taylorandfrancis.com It helps in identifying promising lead compounds by normalizing binding affinity for molecular weight. taylorandfrancis.comnih.gov In drug discovery, optimizing LE is a key goal, as it often points toward compounds with a better balance of properties. For benzophenone-type inhibitors of P-glycoprotein, it was noted that LE values tended to be higher for smaller molecules and decreased as the size of the ligands increased. nih.gov This highlights a common challenge in lead optimization where activity gains from adding molecular complexity can be offset by a loss in efficiency. nih.gov
The following table provides a conceptual overview of how conformational features and ligand efficiency contribute to molecular recognition.
| Parameter | Description | Importance in Molecular Recognition |
| Torsional Angles | The rotation around the bonds connecting the phenyl rings and the central amide group. | Determines the overall 3D shape and the spatial orientation of key functional groups required for binding. nih.gov |
| Morpholine Conformation | The chair, boat, or twist-boat conformation of the morpholine ring. | The stable chair form is most common and positions its substituents in defined equatorial or axial orientations. researchgate.net |
| Hydrogen Bonding | Formation of hydrogen bonds between the amide NH/carbonyl oxygen and the target protein. | Crucial for anchoring the ligand in the binding pocket and ensuring high affinity. nih.gov |
| Ligand Efficiency (LE) | A measure of binding energy per non-hydrogen atom (kcal/mol/atom). | Helps prioritize smaller, more efficient binders during lead optimization, avoiding the development of overly large and complex molecules. taylorandfrancis.comnih.gov |
This table summarizes key factors related to the conformation and efficiency of ligands that are critical for effective binding to a biological target.
Rational Design Strategies for Enhanced In Vitro Potency and Selectivity
Rational, structure-based design is a cornerstone for developing derivatives of this compound with improved potency and selectivity. nih.govscribd.com This approach leverages structural information from X-ray crystallography of ligand-protein complexes and computational modeling to guide the synthesis of new analogs with optimized interactions within the target's binding site. scribd.comresearchgate.net
A primary strategy involves modifying substituents to exploit specific pockets within the target's active site. For instance, extending a substituent into a hydrophobic pocket can form favorable van der Waals interactions, while adding a hydrogen bond donor or acceptor can engage key residues in the protein. cardiff.ac.uk In the design of selective phosphodiesterase 4B (PDE4B) inhibitors, selectivity was achieved not by targeting the conserved active site, but by exploiting sequence differences in a nearby regulatory helix, demonstrating a sophisticated approach to achieving subtype selectivity. nih.gov
Another key strategy is scaffold hopping or modification, where the core structure is altered to improve properties while maintaining key binding interactions. For example, in the development of PI3K/HDAC dual inhibitors, a benzamide moiety was incorporated as a zinc-binding pharmacophore for HDAC inhibition, while the rest of the molecule was optimized for PI3K binding. nih.gov
Computational tools play a significant role in this process. Docking studies can predict the binding poses of newly designed compounds, helping to prioritize which molecules to synthesize. nih.gov Three-dimensional quantitative structure-activity relationship (3D-QSAR) models can correlate the physicochemical properties of inhibitors with their biological activities, providing predictive power for designing more potent compounds. researchgate.net These models generate contour maps that highlight regions where steric bulk, positive or negative electrostatic potential, or hydrophobic character would be favorable or unfavorable for activity.
Key rational design strategies include:
Structure-Based Design: Utilizing the 3D structure of the target protein to design ligands that fit precisely into the binding site and make optimal interactions. scribd.com
Fragment-Based Design: Starting with small, low-affinity fragments and growing or linking them to build a more potent molecule, often leading to higher ligand efficiency.
Bioisosteric Replacement: Substituting functional groups with other groups that have similar physical or chemical properties to improve potency, selectivity, or pharmacokinetic properties.
Targeting Allosteric Sites: Designing molecules that bind to a site other than the primary active site to modulate the protein's function, which can lead to greater selectivity.
Exploiting Selectivity Pockets: Identifying and targeting non-conserved residues or regions in or near the active site of a specific protein isoform to achieve selectivity over closely related proteins. nih.gov
Through these iterative cycles of design, synthesis, and in vitro testing, researchers can systematically enhance the potency and selectivity of this compound derivatives for their intended biological targets.
Mechanistic Investigations of 4 4 Morpholinyl N Phenylbenzamide S Molecular Interactions
Computational Chemistry and in Silico Approaches in 4 4 Morpholinyl N Phenylbenzamide Research
Molecular Docking Simulations for Ligand-Target Interactions and Binding Affinities
Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used to understand how a ligand, such as a derivative of 4-(4-morpholinyl)-N-phenylbenzamide, might interact with a protein target at the atomic level.
In a study focused on developing novel Focal Adhesion Kinase (FAK) inhibitors, a series of 2,4-dianilinopyrimidine derivatives incorporating N-substituted benzamides were designed and synthesized. nih.gov One of the lead compounds from this series, compound 8a , which contains a structure related to this compound, demonstrated potent anti-FAK activity. nih.gov To understand the molecular basis for this activity, docking simulations were performed using the FAK kinase domain (PDB ID: 2JKK).
The docking results for compound 8a revealed key interactions within the FAK active site:
The pyrimidine (B1678525) ring formed a crucial hydrogen bond with the backbone NH of Cys502 in the hinge region.
The aniline (B41778) moiety engaged in hydrogen bonds with Glu430 and Asp564.
The morpholine (B109124) group also formed a hydrogen bond with the side chain of Asp433.
These interactions help to anchor the ligand within the binding pocket, explaining its inhibitory effect. The binding affinity, often represented by a docking score, quantifies the strength of this interaction. While specific scores for this compound itself are not detailed, the analysis of its derivatives provides a clear framework for its potential binding modes. For instance, the binding energy of a related N-phenylbenzamide derivative against the CHK1 enzyme was found to be -4.41 kcal/mol, suggesting a stronger interaction than the reference compound hydroxyurea. rasayanjournal.co.in
| Ligand | Target Protein | Key Interacting Residues | Interaction Type |
|---|---|---|---|
| Compound 8a (Derivative) | FAK (PDB: 2JKK) | Cys502, Glu430, Asp564, Asp433 | Hydrogen Bonding |
| N-(4-tert-butylphenylcarbamoyl)benzamide | CHK1 (PDB: 2YWP) | CysA:87, LysA:38, GlyA:16, etc. | Multiple (including H-bonds) |
Molecular Dynamics Simulations for Conformational Stability and Interaction Dynamics
Molecular dynamics (MD) simulations provide a deeper understanding of the dynamic nature of ligand-protein interactions over time. nih.gov Unlike the static picture from molecular docking, MD simulations can reveal the stability of the binding pose, the flexibility of the ligand and protein, and the specific atomic motions that govern the interaction. nih.govmdpi.com
For a compound like this compound, an MD simulation would typically be run for tens to hundreds of nanoseconds. The simulation tracks the movements of all atoms in the system, allowing for the calculation of key metrics like Root Mean Square Deviation (RMSD) and Root Mean Square Fluctuation (RMSF).
RMSD: This metric measures the average deviation of the protein or ligand backbone atoms over time compared to a reference structure. A stable RMSD value for the ligand within the binding site indicates a stable binding pose.
RMSF: This metric identifies the flexible regions of the protein and ligand by measuring the fluctuation of individual residues or atoms.
In studies of related compounds, MD simulations have been crucial. For example, simulations of N-(2-hydroxyphenyl)-1-[3-(2-oxo-2,3-dihydro-1H-benzimidazol-1-yl)propyl]piperidine-4-carboxamide (D2AAK4) bound to dopamine (B1211576) and serotonin (B10506) receptors showed stable hydrophobic and hydrogen bond interactions throughout the simulation time. nih.gov Similarly, simulations of other benzamide (B126) derivatives have confirmed the stability of the ligand-receptor complex, supporting their potential as drug candidates. rasayanjournal.co.in
Pharmacophore Modeling for Ligand-Based Design and Virtual Screening
Pharmacophore modeling is a powerful tool in ligand-based drug design, used when the 3D structure of the target protein is unknown or when researchers want to identify novel scaffolds from a set of known active compounds. researchgate.netnih.gov A pharmacophore represents the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, aromatic rings, hydrophobic centers) that a molecule must possess to be active at a specific biological target. dovepress.comdergipark.org.tr
For a series of active this compound analogs, a pharmacophore model could be generated by aligning the low-energy conformations of these molecules and identifying common chemical features. This model would serve as a 3D query to screen large chemical databases for new compounds that match the pharmacophore and are therefore likely to share the same biological activity. researchgate.net This approach facilitates the discovery of structurally diverse hits that retain the key interaction points required for efficacy.
| Pharmacophore Feature | Description | Potential Role in Benzamide Derivatives |
|---|---|---|
| Hydrogen Bond Acceptor (HBA) | An atom with a lone pair of electrons (e.g., O, N) | Carbonyl oxygen of the amide, oxygen/nitrogen of the morpholine ring. |
| Hydrogen Bond Donor (HBD) | A hydrogen atom bonded to an electronegative atom (e.g., -NH) | Amide nitrogen (-NH-). |
| Aromatic Ring (AR) | A planar, cyclic, conjugated system | The two phenyl rings in the core structure. |
| Hydrophobic Feature (HY) | A non-polar group | The phenyl rings and the aliphatic part of the morpholine ring. |
Quantum Chemical Calculations for Electronic Structure and Reactivity
Quantum chemical calculations, particularly using Density Functional Theory (DFT), are employed to investigate the electronic properties of a molecule, such as its charge distribution, orbital energies, and reactivity. nih.govescholarship.org These calculations provide fundamental insights that can explain a molecule's behavior and guide its chemical modification.
For this compound, DFT calculations can determine:
Molecular Electrostatic Potential (MEP): The MEP map visualizes the charge distribution across the molecule, identifying electron-rich (negative potential, susceptible to electrophilic attack) and electron-poor (positive potential, susceptible to nucleophilic attack) regions. The carbonyl oxygen and morpholine nitrogen are typically electron-rich sites.
Frontier Molecular Orbitals (HOMO/LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding chemical reactivity. The energy gap between HOMO and LUMO indicates the molecule's chemical stability; a smaller gap suggests higher reactivity. nih.gov
Atomic Charges: Calculating the partial charge on each atom helps to predict sites for electrostatic interactions and hydrogen bonding.
These calculations help rationalize the observed interactions in docking studies and predict the molecule's metabolic fate and potential reactivity with biological nucleophiles or electrophiles. mdpi.com
ADMET (Absorption, Distribution, Metabolism, Excretion) Predictions (In Silico)
Before a compound can become a drug, it must possess favorable ADMET properties. In silico ADMET prediction models use a compound's structure to estimate its pharmacokinetic and safety profile, helping to identify potential liabilities early in the drug discovery process. nih.gov
For N-phenylbenzamide derivatives, various ADMET properties have been predicted using computational tools. rasayanjournal.co.inresearchgate.net Key parameters include:
Absorption: Predictions for human intestinal absorption (HIA) and Caco-2 cell permeability suggest how well the compound is absorbed after oral administration.
Distribution: The blood-brain barrier (BBB) penetration and plasma protein binding (PPB) are predicted to understand where the compound goes in the body.
Metabolism: Predictions identify which cytochrome P450 (CYP) enzymes are likely to metabolize the compound and whether the compound might inhibit these enzymes, leading to drug-drug interactions.
Excretion: While less commonly predicted, models can estimate the route of elimination.
Toxicity: Predictions for cardiotoxicity (hERG inhibition), mutagenicity (Ames test), and organ toxicity (e.g., hepatotoxicity) are critical for safety assessment. jonuns.com
Studies on related N-phenylbenzamide structures have shown they generally possess favorable ADMET profiles, such as good absorption and distribution characteristics, making them suitable candidates for further development. researchgate.net
| ADMET Property | Predicted Value/Outcome (for related N-phenylbenzamides) | Significance |
|---|---|---|
| Caco-2 Permeability | Values often <8 x 10⁻⁶ cm/s, suggesting moderate to low permeability. researchgate.net | Predicts oral absorption rate. |
| Volume of Distribution (VD) | Often < -0.15 log L/kg, indicating higher concentration in plasma than tissue. researchgate.net | Indicates how widely a drug is distributed in the body. |
| Blood-Brain Barrier (BBB) Penetration | Variable, but many derivatives show minimal penetration. mdpi.com | Crucial for CNS-targeting vs. peripherally-acting drugs. |
| CYP Inhibition | Generally predicted to not inhibit major CYP isoforms (e.g., 2D6, 3A4). | Low potential for drug-drug interactions. |
| hERG Inhibition | Often predicted to be non-inhibitors. | Low risk of cardiotoxicity. |
Quantitative Structure-Activity Relationship (QSAR) Modeling
QSAR is a computational modeling method that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activity. nih.gov By identifying the physicochemical properties (descriptors) that correlate with activity, a QSAR model can predict the activity of new, unsynthesized compounds.
To build a QSAR model for this compound derivatives, one would need a dataset of analogs with experimentally measured biological activities (e.g., IC₅₀ values). For each compound, various molecular descriptors would be calculated, including:
Electronic descriptors: Dipole moment, partial charges.
Steric descriptors: Molecular volume, surface area.
Topological descriptors: Indices that describe molecular branching and connectivity.
Hydrophobic descriptors: LogP (the logarithm of the partition coefficient).
Using statistical methods like Multiple Linear Regression (MLR) or Partial Least Squares (PLS), an equation is derived that links these descriptors to the observed activity. Such models have been successfully developed for various classes of inhibitors, helping to ascertain the role of specific properties, like shape flexibility and electrostatic parameters, in determining the biological activity of the compounds. nih.gov This allows for the rational design of more potent analogs of this compound by optimizing the key structural features identified in the model.
Advanced Analytical and Spectroscopic Techniques for Structural Research
Nuclear Magnetic Resonance (NMR) Spectroscopy for Complete Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the complete structural elucidation of 4-(4-morpholinyl)-N-phenylbenzamide in solution. Both ¹H and ¹³C NMR provide critical data for confirming the compound's molecular structure. bbhegdecollege.comethernet.edu.etresearchgate.net
¹H NMR Spectroscopy: The proton NMR spectrum provides information on the chemical environment and connectivity of hydrogen atoms within the molecule.
¹³C NMR Spectroscopy: The carbon-13 NMR spectrum reveals the number of unique carbon environments and their chemical shifts, which are indicative of their bonding and functional group. For instance, in a related compound, N-(4-methylphenyl)benzamide, the carbon signals were assigned based on extensive NMR studies. researchgate.net
Below is a table summarizing the expected ¹H and ¹³C NMR chemical shifts for this compound, based on data from similar structures.
| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |
| Amide N-H | ~8.0 (singlet) | - |
| Phenyl H (ortho to C=O) | ~7.8 (doublet) | ~134 |
| Phenyl H (meta to C=O) | ~7.4 (triplet) | ~128 |
| Phenyl H (para to C=O) | ~7.1 (triplet) | ~127 |
| Phenyl H (ortho to NH) | ~7.6 (doublet) | ~138 |
| Phenyl H (meta to NH) | ~7.3 (triplet) | ~129 |
| Morpholinyl H (adjacent to N) | ~3.8 (triplet) | ~44 |
| Morpholinyl H (adjacent to O) | ~3.3 (triplet) | ~66 |
| Carbonyl C | - | ~167 |
| Phenyl C (attached to C=O) | - | ~131 |
| Phenyl C (attached to NH) | - | ~128 |
| Phenyl C (para to NH) | - | ~127 |
| Phenyl C (ortho to C=O) | - | ~128 |
| Phenyl C (meta to C=O) | - | ~127 |
| Phenyl C (ortho to NH) | - | ~120 |
| Phenyl C (meta to NH) | - | ~124 |
Mass Spectrometry (MS) for Molecular Identity and Fragmentation Patterns
Mass spectrometry (MS) is a powerful tool for determining the molecular weight and confirming the elemental composition of this compound. nist.gov It also provides valuable information about the compound's structure through analysis of its fragmentation patterns. researchgate.netnih.govwvu.edumiamioh.edu
Under electron ionization (EI), the molecule is expected to produce a molecular ion peak corresponding to its molecular weight. High-resolution mass spectrometry (HRMS) can provide the exact mass, allowing for the determination of the molecular formula.
The fragmentation of this compound in the mass spectrometer is expected to occur at the amide bond and within the morpholine (B109124) ring. Common fragmentation pathways for similar compounds, such as benzanilides, involve cleavage of the amide bond, leading to the formation of characteristic fragment ions. nist.gov For instance, the fragmentation of N-phenylbenzamide shows characteristic losses. nist.gov The study of fentanyl and its analogs also reveals typical fragmentation patterns involving the piperidine (B6355638) ring, which can be analogous to the morpholine ring fragmentation. researchgate.netosti.gov
Infrared (IR) Spectroscopy for Functional Group Characterization
Infrared (IR) spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in this compound. The IR spectrum displays absorption bands corresponding to the vibrational frequencies of specific bonds within the molecule.
Key expected IR absorption bands for this compound include:
N-H stretch: A sharp absorption band is expected in the region of 3300-3500 cm⁻¹, characteristic of the secondary amide N-H bond.
C=O stretch: A strong absorption band, typical for an amide carbonyl group, is anticipated around 1650 cm⁻¹.
C-N stretch: Absorption bands corresponding to the C-N stretching of the amide and the morpholine ring are expected in the 1200-1400 cm⁻¹ region.
C-O-C stretch: The ether linkage in the morpholine ring will likely show a strong absorption band in the 1000-1200 cm⁻¹ range.
Aromatic C-H stretch: Absorption bands above 3000 cm⁻¹ are characteristic of the C-H bonds in the phenyl rings.
Aromatic C=C stretch: Bands in the 1450-1600 cm⁻¹ region are indicative of the carbon-carbon double bonds within the aromatic rings.
X-ray Crystallography for Three-Dimensional Structural Determination
X-ray crystallography provides definitive information about the three-dimensional arrangement of atoms in the solid state, including bond lengths, bond angles, and intermolecular interactions. For a molecule like this compound, a single crystal X-ray diffraction study would reveal the precise conformation of the molecule and how the molecules pack in the crystal lattice.
In related structures, such as 4-chloro-N-phenylbenzamide, the dihedral angle between the two benzene (B151609) rings is a key structural feature, and intermolecular N-H···O hydrogen bonds often dictate the packing of molecules into chains. researchgate.net Similarly, in 4-methoxy-N-phenylbenzamide, the dihedral angle between the benzene rings is significant, and the molecules are linked by inter-amide N-H⋯O hydrogen bonds. nih.gov The crystal structure of N-(4-methylphenyl)benzamide also shows molecules linked into chains via N—H···O hydrogen bonds. researchgate.net
High-Performance Liquid Chromatography (HPLC) for Purity Assessment
High-Performance Liquid Chromatography (HPLC) is a crucial technique for determining the purity of this compound. nih.govnih.govmdpi.com A reversed-phase HPLC method would typically be employed, using a C18 column and a mobile phase consisting of a mixture of an organic solvent (like acetonitrile (B52724) or methanol) and an aqueous buffer.
A validated HPLC method can separate the target compound from any impurities, starting materials, or by-products. scholarsresearchlibrary.comresearchgate.net The purity is assessed by measuring the area of the peak corresponding to this compound relative to the total area of all peaks in the chromatogram. The retention time of the compound under specific HPLC conditions is a characteristic parameter for its identification.
Challenges and Future Directions in 4 4 Morpholinyl N Phenylbenzamide Research
Development of Novel Analogues with Improved In Vitro Selectivity and Potency
A primary challenge in the development of 4-(4-morpholinyl)-N-phenylbenzamide-based compounds is the continuous need to enhance their in vitro selectivity and potency towards specific biological targets. The development of novel analogues is a key strategy to address this. Research on related N-phenylbenzamide structures has demonstrated that minor modifications can lead to significant improvements in activity.
For instance, in a study focused on imidazole-based N-phenylbenzamide derivatives, the introduction of different substituents on the phenyl ring led to a range of cytotoxic activities against various cancer cell lines. nih.gov Specifically, derivatives with a para-chloro substitution and a para-methoxy group showed promising IC50 values. nih.gov This suggests that exploring a variety of substitutions on the N-phenyl ring of this compound could yield analogues with enhanced potency.
Similarly, research on N-phenylbenzamide derivatives targeting kinetoplastid parasites has shown that modifications to the core structure can influence both activity and selectivity. nih.gov By creating different series of analogues, researchers were able to identify compounds with submicromolar inhibitory activity against multiple parasite species. nih.gov This underscores the importance of systematic structural modifications to fine-tune the biological activity of the this compound scaffold.
The table below illustrates how different substitutions on a related N-phenylbenzamide scaffold can impact in vitro activity, providing a roadmap for the design of novel this compound analogues.
| Derivative | Substitution | Target Cell Line | IC50 (µM) |
| 4e | para-methoxy | A549 | 8.9 |
| 4e | para-methoxy | HeLa | 11.1 |
| 4e | para-methoxy | MCF-7 | 9.2 |
| 4f | para-chloro | A549 | 7.5 |
| 4f | para-chloro | HeLa | 9.8 |
| 4f | para-chloro | MCF-7 | 8.1 |
Data from a study on imidazole-based N-phenylbenzamide derivatives, demonstrating the effect of substitution on cytotoxic activity. nih.gov
Exploration of Undiscovered In Vitro Biological Targets and Mechanisms
While some biological targets of N-phenylbenzamide derivatives have been identified, there is a vast, unexplored landscape of potential in vitro activities. A significant future direction for this compound research is the identification of novel biological targets and the elucidation of their mechanisms of action.
For example, certain N-phenylbenzamide derivatives have been found to target the AT-rich mitochondrial DNA (kDNA) of trypanosomatid parasites, disrupting its function and leading to parasite death. nih.gov This discovery opens up the possibility that this compound and its analogues could have activity against other organisms with similar biological features.
In another context, imidazole-based N-phenylbenzamide derivatives have been shown to interact with the ABL1 kinase protein, suggesting a potential application in cancer therapy. nih.gov This highlights the potential for the this compound scaffold to interact with a variety of protein targets. Future research should employ broad screening approaches to identify new and unexpected biological activities for this compound and its derivatives.
Advancements in High-Throughput Screening and Assay Development
The exploration of new biological targets for this compound and its analogues can be greatly accelerated by advancements in high-throughput screening (HTS) and assay development. HTS allows for the rapid testing of large numbers of compounds against a variety of biological targets. nih.govassaygenie.com
Modern HTS platforms can be conducted in 96-well, 384-well, or even higher density formats, and can be readily automated to minimize human input and increase efficiency. assaygenie.com A variety of detection methods, such as fluorescence and luminescence, provide high levels of sensitivity. springernature.com The development of intact-cell, small-molecule screening approaches allows for the identification of compounds that are active in a more physiologically relevant environment. chapman.edu
Future research on this compound should leverage these HTS technologies to screen compound libraries against a wide range of targets, including enzymes, receptors, and whole-cell systems. nih.govspringernature.comchapman.edu This will be crucial for uncovering novel therapeutic applications for this class of molecules.
Integration of Artificial Intelligence and Machine Learning in Compound Design
Artificial intelligence (AI) and machine learning (ML) are poised to revolutionize drug discovery and are highly applicable to the design of novel this compound analogues. nih.gov These technologies can be used to analyze vast datasets of chemical structures and biological activities to identify promising new compounds. nih.govarxiv.orgarxiv.org
Generative models, such as generative adversarial networks (GANs) and variational autoencoders (VAEs), can be used to create novel chemical structures with desired properties. nih.govnih.gov These models learn from existing chemical data to generate new molecules that are both chemically plausible and likely to be active against a specific target. nih.gov This approach can significantly expand the chemical space available for exploration and accelerate the discovery of new lead compounds. springernature.com
For the future of this compound research, AI and ML can be used to:
Predict the biological activity and properties of virtual compounds before they are synthesized.
Design novel analogues with improved potency, selectivity, and pharmacokinetic profiles.
Identify potential off-target effects and predict toxicity.
Methodological Innovations in Synthesis and Computational Prediction
Innovations in chemical synthesis and computational prediction are critical for advancing research on this compound. The development of more efficient and versatile synthetic methods will facilitate the creation of diverse libraries of analogues for screening.
One example of a methodological innovation is the use of one-pot, multi-component reactions. nih.gov These reactions allow for the rapid assembly of complex molecules from simple starting materials in a single step, saving time and resources. nih.gov The application of such methods to the synthesis of this compound derivatives would greatly enhance the ability to explore the structure-activity relationships of this scaffold.
In parallel, computational prediction methods are becoming increasingly powerful tools in drug discovery. In silico docking studies can predict how a molecule will bind to a protein target, providing insights into its mechanism of action. nih.gov ADME (absorption, distribution, metabolism, and excretion) and drug-likeness predictions can help to identify compounds with favorable pharmacokinetic properties early in the discovery process. nih.gov The integration of these computational tools into the design-synthesis-testing cycle will be essential for the efficient development of new this compound-based therapeutic agents.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 4-(4-morpholinyl)-N-phenylbenzamide, and how do reaction conditions influence yield and purity?
- Methodology : The synthesis typically involves multi-step reactions, starting with coupling morpholine to a benzamide core. Key intermediates are prepared via sulfonylation or amidation under controlled conditions. For example, sulfonylation reactions require anhydrous solvents (e.g., dichloromethane) and catalysts like triethylamine at 0–5°C to prevent side reactions. Final purification is achieved using column chromatography with gradient elution (e.g., hexane/ethyl acetate) .
- Critical Parameters : Temperature control (<50°C), solvent polarity, and catalyst selection significantly impact yield. Evidence from similar morpholinyl derivatives shows that prolonged reaction times at high temperatures degrade amide bonds, reducing purity by ~15–20% .
Q. Which analytical techniques are most effective for characterizing the purity and structural integrity of this compound?
- Core Methods :
- Nuclear Magnetic Resonance (NMR) : 1H/13C NMR confirms substitution patterns (e.g., morpholinyl integration at δ 3.6–3.8 ppm) and amide bond formation (δ 7.8–8.2 ppm for aromatic protons adjacent to the carbonyl group) .
- High-Performance Liquid Chromatography (HPLC) : Reverse-phase HPLC with UV detection (λ = 254 nm) assesses purity (>98% required for biological assays). Mobile phases often use acetonitrile/water with 0.1% trifluoroacetic acid .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight (e.g., [M+H]+ at m/z 325.1452) and detects trace impurities .
Advanced Research Questions
Q. How can researchers resolve contradictions in biological activity data for this compound derivatives?
- Case Study : In anticonvulsant studies, active derivatives adopt a conformation where the morpholinyl group is orthogonal (90–120°) to the benzamide plane, enabling hydrogen bonding with target proteins. Inactive analogs obstruct this interaction due to steric hindrance from substituents like o-methyl groups .
- Resolution Strategy :
Conformational Analysis : Use X-ray crystallography (e.g., PDB deposition) or molecular dynamics simulations to compare active vs. inactive conformers.
Biological Assays : Validate target engagement via isothermal titration calorimetry (ITC) or surface plasmon resonance (SPR) to quantify binding affinities (e.g., KD values) .
Q. What experimental and computational strategies are employed to study structure-activity relationships (SAR) in morpholinyl-benzamide derivatives?
- Experimental Approaches :
- Analog Synthesis : Introduce substituents at the phenyl ring (e.g., electron-withdrawing groups at para positions) to modulate electron density and binding.
- Enzymatic Assays : Test inhibition of kinases (e.g., PI3Kγ) using ADP-Glo™ assays to measure IC50 values. Morpholinyl groups enhance solubility, improving IC50 by 3–5-fold compared to non-polar analogs .
- Computational Tools :
- Docking Studies : Use AutoDock Vina to predict binding modes in kinase active sites (e.g., morpholine oxygen forming H-bonds with hinge residues).
- QSAR Modeling : Generate 3D-QSAR models with CoMFA/CoMSIA to correlate steric/electrostatic fields with activity .
Q. How can crystallographic data inform the design of this compound derivatives with enhanced bioactivity?
- Key Insights from X-Ray Diffraction :
- The amide carbonyl oxygen acts as a hydrogen bond acceptor, critical for target interaction (e.g., bond length ~2.8–3.0 Å in active complexes).
- Morpholinyl groups adopt chair conformations, minimizing steric clashes in hydrophobic binding pockets .
- Design Optimization :
- Introduce fluorine at the benzamide para position to enhance metabolic stability (e.g., t1/2 increase from 2.1 to 4.7 hours in microsomal assays).
- Replace phenyl with heteroaromatic rings (e.g., thiazole) to improve π-π stacking with tyrosine residues .
Data Contradiction Analysis
Q. How should researchers address discrepancies in reported IC50 values for kinase inhibition by morpholinyl-benzamides?
- Root Causes : Variability in assay conditions (e.g., ATP concentration, pH) or compound purity (e.g., residual solvents affecting solubility).
- Mitigation Protocol :
Standardize assays using the same ATP concentration (e.g., 1 mM) and buffer (pH 7.4).
Validate compound purity via LC-MS before testing.
Cross-reference with orthogonal assays (e.g., Western blotting for phospho-target quantification) .
Methodological Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
